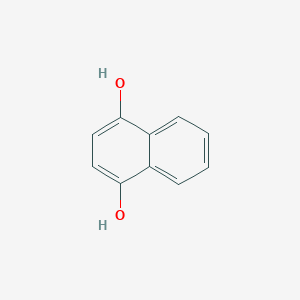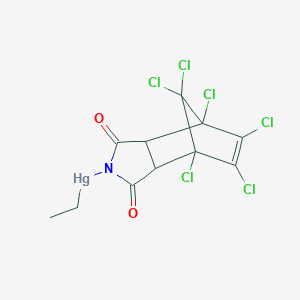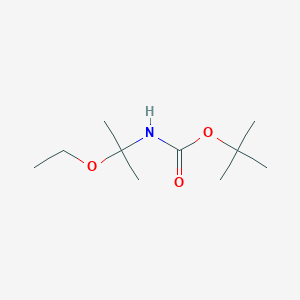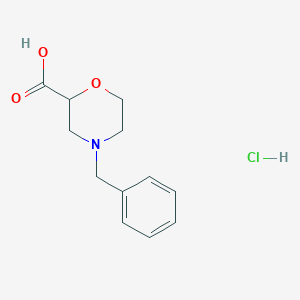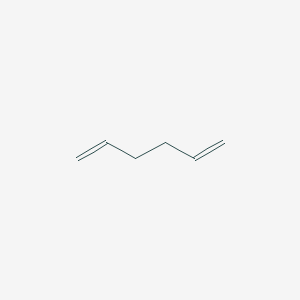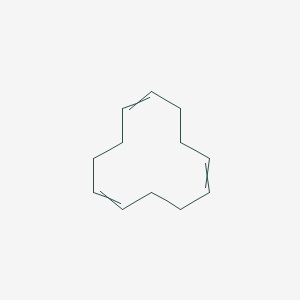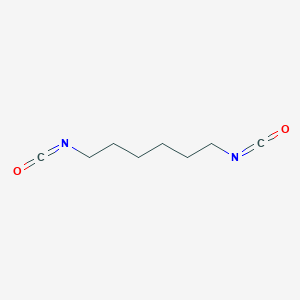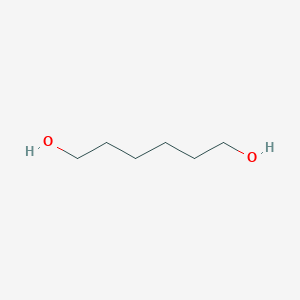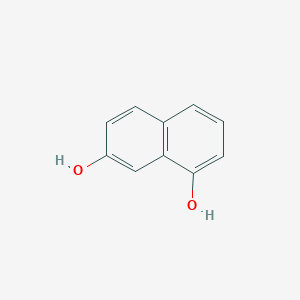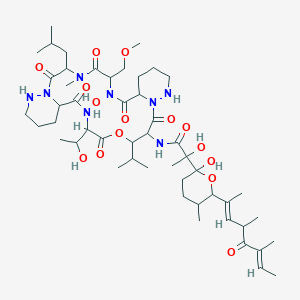
Citropeptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citropeptin is a natural peptide that is found in citrus fruits. It is also known as Citrus Peptide or Citrus Bioflavonoid. Citropeptin has attracted the attention of researchers due to its potential benefits in various biological processes.
Mecanismo De Acción
The mechanism of action of Citropeptin is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of inflammatory mediators, such as cytokines and prostaglandins, and the scavenging of reactive oxygen species (ROS) and free radicals.
Efectos Bioquímicos Y Fisiológicos
Citropeptin has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Citropeptin has several advantages for lab experiments, including its natural origin, low toxicity, and easy availability. However, it also has some limitations, such as its low solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several future directions for Citropeptin research, including the investigation of its potential in preventing and treating various diseases, the development of novel synthesis methods, and the exploration of its mechanisms of action. Additionally, the optimization of its bioavailability and stability could also be a focus of future research.
Conclusion:
In conclusion, Citropeptin is a natural peptide found in citrus fruits that has potential benefits in various biological processes. Its synthesis method involves the use of solvents and chromatography techniques, and it has been extensively studied for its anti-inflammatory, antioxidant, and antimicrobial activities. Its mechanism of action is not fully understood, but it is believed to exert its effects through various pathways. Citropeptin has several advantages for lab experiments, but also has some limitations. There are several future directions for Citropeptin research, including the investigation of its potential in preventing and treating various diseases, the development of novel synthesis methods, and the exploration of its mechanisms of action.
Métodos De Síntesis
Citropeptin is synthesized from citrus fruits, such as oranges, lemons, and grapefruits. The extraction process involves the use of solvents, such as ethanol or methanol, to extract the bioactive compounds from the fruit peels. The extracted compounds are then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), to obtain pure Citropeptin.
Aplicaciones Científicas De Investigación
Citropeptin has been extensively studied for its potential benefits in various biological processes, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been investigated for its potential in preventing and treating various diseases, such as cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
128554-13-2 |
|---|---|
Nombre del producto |
Citropeptin |
Fórmula molecular |
C50H82N8O15 |
Peso molecular |
1035.2 g/mol |
Nombre IUPAC |
2-[6-[(2E,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-4-methyl-3-(2-methylpropyl)-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]propanamide |
InChI |
InChI=1S/C50H82N8O15/c1-14-28(6)39(60)30(8)24-31(9)41-29(7)19-20-50(69,73-41)49(11,68)48(67)54-38-40(27(4)5)72-47(66)37(32(10)59)53-42(61)33-17-15-21-51-56(33)44(63)35(23-26(2)3)55(12)43(62)36(25-71-13)58(70)45(64)34-18-16-22-52-57(34)46(38)65/h14,24,26-27,29-30,32-38,40-41,51-52,59,68-70H,15-23,25H2,1-13H3,(H,53,61)(H,54,67)/b28-14+,31-24+ |
Clave InChI |
HHBCEPSFYPJHIF-AIRRWTJMSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)C(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |
SMILES |
CC=C(C)C(=O)C(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |
SMILES canónico |
CC=C(C)C(=O)C(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |
Sinónimos |
citropeptin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



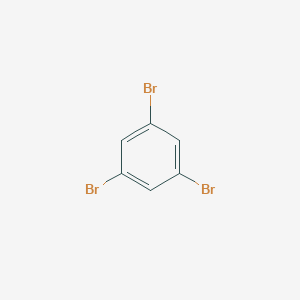
![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)
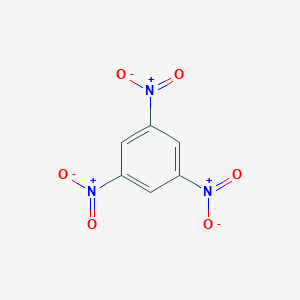
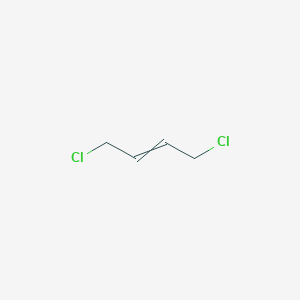
![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)
